molecular formula C14H10N4O B1332544 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine CAS No. 436086-85-0

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Cat. No.: B1332544
CAS No.: 436086-85-0
M. Wt: 250.25 g/mol
InChI Key: ZGDMZBQVYDRREE-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a heterocyclic compound that features both benzimidazole and benzoxazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The benzoxazole moiety can be introduced through a similar cyclization process involving o-aminophenol and carboxylic acids . Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is unique due to its dual benzimidazole and benzoxazole moieties, which confer a combination of biological activities not commonly found in other similar compounds. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a versatile therapeutic agent .

Properties

IUPAC Name

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMZBQVYDRREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354831
Record name 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-85-0
Record name 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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